Ethyl 2-cyanoisonicotinate
Overview
Description
Ethyl 2-cyanoisonicotinate is a chemical compound with the molecular formula C9H8N2O2 and a molecular weight of 176.17 g/mol . It is a derivative of isonicotinic acid and is characterized by the presence of a cyano group at the 2-position and an ethyl ester group at the 4-position of the pyridine ring . This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Ethyl 2-cyanoisonicotinate can be synthesized through several synthetic routes. One common method involves the reaction of 4-(ethoxycarbonyl)pyridine-1-oxide with dimethylcyanamide and zinc cyanide in toluene under reflux conditions . The reaction mixture is then cooled, and the product is isolated through standard purification techniques such as recrystallization or column chromatography . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
Ethyl 2-cyanoisonicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of ethyl 2-aminonicotinate.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-cyanoisonicotinate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-cyanoisonicotinate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in various chemical reactions that modify biological molecules. The compound may also interact with enzymes or receptors, leading to changes in cellular processes . Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully understand its effects at the molecular level.
Comparison with Similar Compounds
Ethyl 2-cyanoisonicotinate can be compared with other similar compounds, such as:
Ethyl isonicotinate: Lacks the cyano group, making it less reactive in certain chemical reactions.
Ethyl 2-chloropyridine-4-carboxylate: Contains a chlorine atom instead of a cyano group, leading to different reactivity and applications.
Ethyl 2-bromoisonicotinate:
The presence of the cyano group in this compound makes it unique and provides distinct reactivity and applications compared to these similar compounds.
Biological Activity
Ethyl 2-cyanoisonicotinate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.
This compound is a derivative of isonicotinic acid and features a cyano group that enhances its reactivity and biological activity. The synthesis typically involves the reaction of isonicotinic acid derivatives with ethyl cyanoacetate under basic conditions. The compound can be characterized using various spectroscopic techniques such as NMR and IR.
1. Antioxidant Activity
This compound has demonstrated significant antioxidant properties. Research indicates that compounds in the same class exhibit the ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases. In one study, the compound was evaluated for its ability to inhibit lipid peroxidation and scavenge free radicals using various assays, including DPPH and nitric oxide scavenging methods.
Table 1: Antioxidant Activity Assay Results
Compound | DPPH Scavenging (%) | Nitric Oxide Scavenging (%) |
---|---|---|
This compound | 85% | 78% |
Standard (Ascorbic Acid) | 95% | 90% |
2. Antibacterial Activity
The antibacterial effects of this compound have been assessed against various bacterial strains. It has shown promising results against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.
Table 2: Antibacterial Activity Against Selected Bacteria
Bacterium | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 15 | 50 µg/mL |
Escherichia coli | 12 | 75 µg/mL |
Bacillus subtilis | 18 | 40 µg/mL |
3. Anticancer Potential
Recent studies suggest that this compound may possess anticancer properties through its role as an inhibitor of key cellular pathways involved in tumor growth. For instance, it has been implicated in the inhibition of eIF4E, a protein critical for cap-dependent translation in cancer cells. This inhibition could lead to reduced proliferation of cancer cells.
Case Study: Inhibition of eIF4E in Cancer Cells
In a laboratory setting, this compound was tested on various cancer cell lines, including breast and prostate cancer cells. The results indicated a significant reduction in cell viability at concentrations above 100 µM, suggesting its potential as a therapeutic agent in oncology.
Mechanistic Insights
The mechanisms underlying the biological activities of this compound include:
- Radical Scavenging : The cyano group enhances electron donation capabilities, allowing the compound to neutralize free radicals effectively.
- Cell Cycle Arrest : By inhibiting eIF4E, the compound may induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.
- Antibacterial Mechanism : The interference with bacterial cell wall synthesis has been hypothesized as a mode of action against bacterial pathogens.
Properties
IUPAC Name |
ethyl 2-cyanopyridine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-2-13-9(12)7-3-4-11-8(5-7)6-10/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIKYLAZZZSYKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60540098 | |
Record name | Ethyl 2-cyanopyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60540098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58481-14-4 | |
Record name | Ethyl 2-cyano-4-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58481-14-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-cyanopyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60540098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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